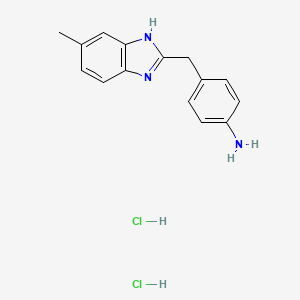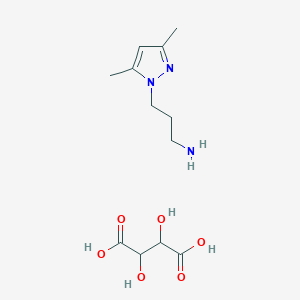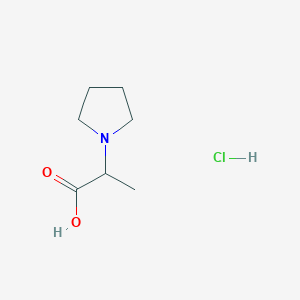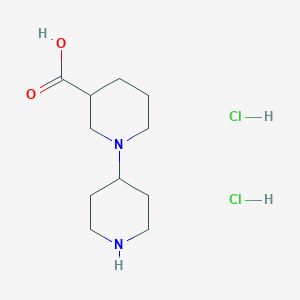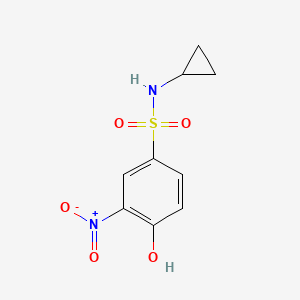
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is C9H10N2O5S . It has an average mass of 258.251 Da and a monoisotopic mass of 258.031036 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 410.4±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.3±3.0 kJ/mol and a flash point of 202.0±29.3 °C .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is part of a broader class of compounds that have been explored for their unique chemical reactivity and potential applications in synthesis. For example, the synthesis of cyclic hydroxamic acids through -NOH insertion of ketones has been demonstrated, highlighting the reactivity of similar sulfonamide structures in ring expansion and providing a pathway for the creation of novel cyclic compounds (Banerjee & King, 2009). This showcases the utility of sulfonamide derivatives in organic synthesis, particularly in the context of generating structurally complex molecules with potential biological activity.
Pro-apoptotic Effects and Anticancer Potential
Sulfonamide derivatives have also been evaluated for their biological activities, including their anticancer properties. Research has shown that certain sulfonamide compounds can significantly reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, potentially mediated by the activation of p38. This indicates a promising avenue for the development of novel anticancer agents utilizing the sulfonamide framework (Cumaoğlu et al., 2015).
Chemical Sensing and Proteome Analysis
In proteomics, sulfonamide derivatives have been utilized for the selective detection of peptides, enhancing the capabilities of mass spectrometry in proteome analysis. The development of novel matrices for MALDI-TOF MS analysis, leveraging the chemical properties of sulfonamide compounds, exemplifies the integration of these molecules into analytical chemistry tools for improved sensitivity and selectivity in protein profiling (Matsuo et al., 2006).
Computational Studies and Molecular Interactions
Computational and structural analyses of newly synthesized sulfonamide molecules, like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have provided insights into their electronic properties, molecular dynamics, and interactions with biological targets. Such studies are crucial for understanding the potential of sulfonamide derivatives in drug design and the development of therapeutic agents (Murthy et al., 2018).
Mécanisme D'action
As a selective inhibitor, N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide targets the checkpoint kinase 1 (CHK1) protein kinase. CHK1 is crucial in the DNA damage response pathway, a cellular mechanism that identifies and repairs damaged DNA.
Safety and Hazards
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c12-9-4-3-7(5-8(9)11(13)14)17(15,16)10-6-1-2-6/h3-6,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNLFFKIHRJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


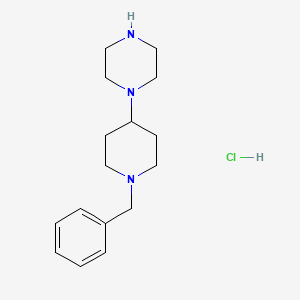
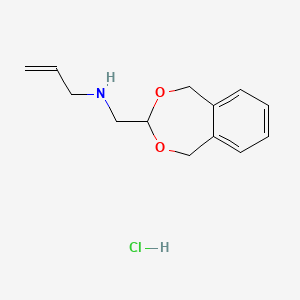
![3-{[(4-Fluorophenethyl)oxy]methyl}piperidine](/img/structure/B1388311.png)
![3-[(Neopentyloxy)methyl]piperidine](/img/structure/B1388312.png)
![3-[(Tetrahydro-2-furanylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1388316.png)
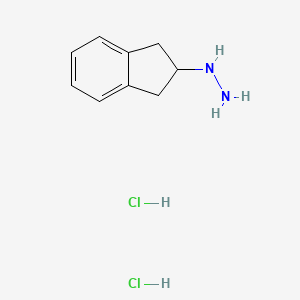
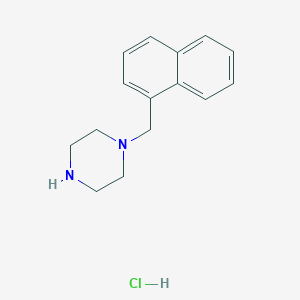
![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1388319.png)
